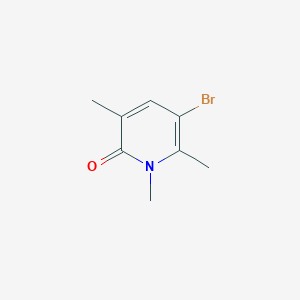
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st, 3rd, and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the bromination of 1,3,6-trimethyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methanol or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the compound can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyridinone derivatives.
Oxidation: Formation of pyridinone derivatives with higher oxidation states.
Reduction: Formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki or Stille coupling, to form complex molecules .
Biology: Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyridin-2-one
- 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Comparison: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of the bromine atom and the three methyl groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs . For example, the presence of the bromine atom at the 5th position may enhance its ability to participate in substitution reactions, while the methyl groups can influence its solubility and stability.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
5-bromo-1,3,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10(3)8(5)11/h4H,1-3H3 |
Clave InChI |
YIXLREAFYQOAAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N(C1=O)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


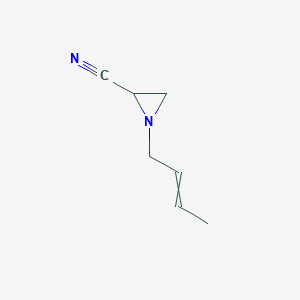
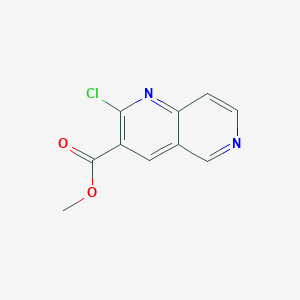
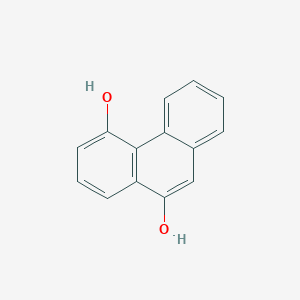

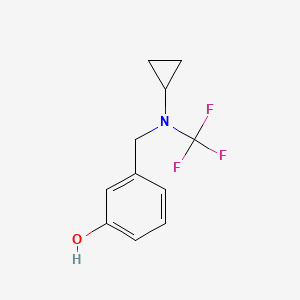
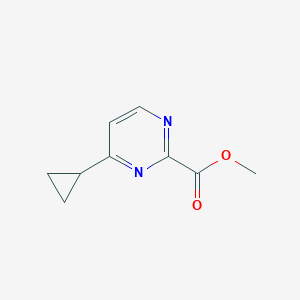
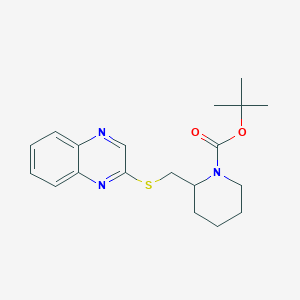
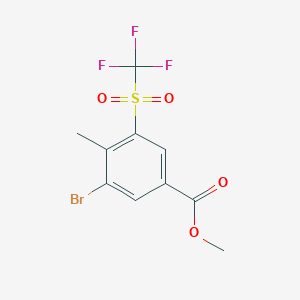
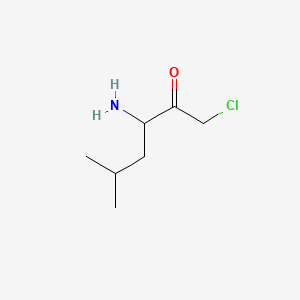
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

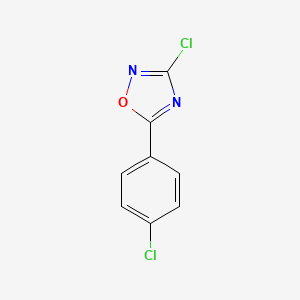
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

